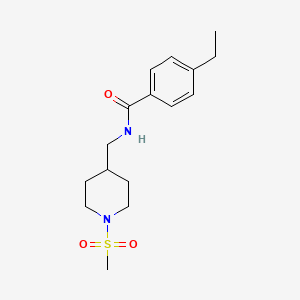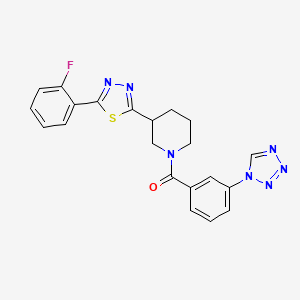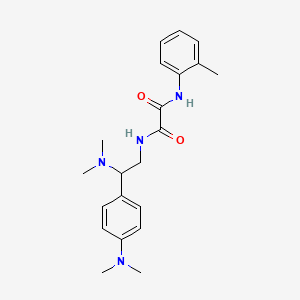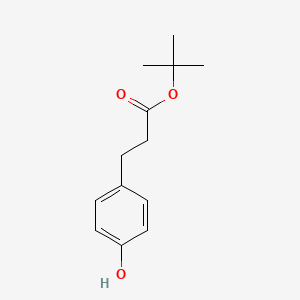![molecular formula C22H17BrN2O3S B2500444 (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893315-25-8](/img/structure/B2500444.png)
(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and synthetic aspects of related benzothiazine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves the reaction of sulfamoyl chloride with various anthranilic acid derivatives, as mentioned in the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, which were explored as potential sweetening agents . Another related synthesis approach is the one-step synthesis of biologically active benzothiazinyl benzenediols, which involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with 1-(2-aminophenyl)ethanones . These methods highlight the versatility of synthetic routes available for creating benzothiazine derivatives, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiadiazine ring, which can exist in different isomeric forms such as 2H and 4H. In the case of 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide, the benzothiadiazine ring is planar due to space-group requirements, and the sulfonyl group is perpendicular to the rings . This structural information is crucial for understanding the molecular geometry and potential reactivity of the compound "(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide".
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including hydrogen bonding and pi-pi stacking interactions, as seen in the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are significant as they can influence the compound's stability, solubility, and interaction with biological targets. The presence of substituents such as the 4-bromophenyl group in the compound of interest may also affect its reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure and substituents. For instance, the presence of hydrophobic substituents in the benzenediol ring of benzothiazinyl benzenediols has been shown to intensify biological potency . The specific physical properties such as solubility, melting point, and density would depend on the exact structure of the compound, including the nature of the substituents and the overall molecular conformation.
科学的研究の応用
Chemical Synthesis and Reactions
Research has shown various synthetic methods and reactions involving compounds related to (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. For instance, 2-aminobenzyl amine can react with sulfamide to form 3.4-dihydro 1H-2.1.3-benzothiadiazine-2.2-dioxide, which can be dehydrogenated to yield 1H-2.1.3-benzothiadiazine 2.2-dioxide (Knollmüller, 1971). Similarly, Croce and Rosa (1996) studied the reactivity of 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide towards alkylidenephosphoranes, leading to the formation of new heteropolycyclic systems (Croce & Rosa, 1996).
Multicomponent Synthesis
The compound has been utilized in multicomponent synthesis processes. Lega et al. (2016) synthesized new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via three-component interaction, showcasing the versatility of these compounds in chemical synthesis (Lega et al., 2016).
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) explored the application of related compounds in photodynamic therapy, a technique used in cancer treatment. They synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Biological Activity
Zia-ur-Rehman et al. (2009) synthesized a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, indicating the potential biological activity of these compounds. The study highlights the significance of these compounds in developing new antibacterial and antioxidant agents (Zia-ur-Rehman et al., 2009).
Novel Synthesis and Antitumor Activity
Matysiak et al. (2016) reported the synthesis of novel biologically active compounds with potential antiproliferative activity against human cancer cell lines. This indicates the relevance of (3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in cancer research and its potential in developing new anticancer drugs (Matysiak et al., 2016).
特性
IUPAC Name |
(3E)-1-benzyl-3-[(4-bromoanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPQDDBOPUNOID-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)
![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)



![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)